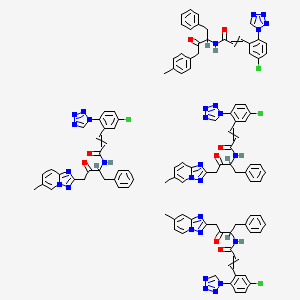
Cephalosporinase
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cephalosporinase is a type of β-lactamase enzyme that hydrolyzes cephalosporins, a class of β-lactam antibiotics. These enzymes are produced by certain bacteria and confer resistance to cephalosporin antibiotics by breaking down the β-lactam ring, rendering the antibiotic ineffective .
准备方法
Synthetic Routes and Reaction Conditions
Cephalosporinase enzymes are typically produced by bacteria through natural biosynthetic pathways. The genes encoding these enzymes can be cloned and expressed in suitable bacterial hosts for large-scale production. The production process involves culturing the bacteria in nutrient-rich media under controlled conditions to induce the expression of this compound .
Industrial Production Methods
Industrial production of this compound involves fermentation processes using genetically engineered bacterial strains. The fermentation is carried out in bioreactors where parameters such as temperature, pH, and oxygen levels are carefully monitored. After fermentation, the enzyme is purified using techniques like chromatography to obtain a high-purity product .
化学反应分析
Types of Reactions
Cephalosporinase primarily catalyzes the hydrolysis of the β-lactam ring in cephalosporins. This reaction involves the addition of a water molecule to the β-lactam ring, leading to its cleavage and the formation of an inactive product .
Common Reagents and Conditions
The hydrolysis reaction catalyzed by this compound typically occurs under mild conditions, such as physiological pH and temperature. The enzyme requires the presence of water as a reactant and does not require any additional cofactors .
Major Products Formed
The major product formed from the hydrolysis of cephalosporins by this compound is an inactive compound that lacks the antibacterial activity of the parent cephalosporin .
科学研究应用
Cephalosporinase enzymes have several important applications in scientific research:
Antibiotic Resistance Studies: this compound is used to study mechanisms of antibiotic resistance in bacteria.
Clinical Diagnostics: The presence of this compound in clinical isolates can be used as a diagnostic marker for antibiotic resistance, helping clinicians choose appropriate treatments for bacterial infections.
作用机制
Cephalosporinase exerts its effects by hydrolyzing the β-lactam ring of cephalosporin antibiotics. The enzyme binds to the antibiotic and catalyzes the cleavage of the β-lactam ring, rendering the antibiotic inactive. The molecular targets of this compound are the β-lactam rings present in cephalosporin antibiotics .
相似化合物的比较
Similar Compounds
Penicillinase: Another type of β-lactamase that hydrolyzes penicillins.
Carbapenemase: A β-lactamase that hydrolyzes carbapenems.
Extended-Spectrum β-Lactamases (ESBLs): Enzymes that hydrolyze a wide range of β-lactam antibiotics, including penicillins, cephalosporins, and aztreonam.
Uniqueness
Cephalosporinase is unique in its specificity for cephalosporins. While other β-lactamases can hydrolyze multiple types of β-lactam antibiotics, this compound primarily targets cephalosporins, making it a critical factor in cephalosporin resistance .
属性
CAS 编号 |
9012-26-4 |
|---|---|
分子式 |
C108H93Cl4N29O8 |
分子量 |
2066.9 g/mol |
IUPAC 名称 |
3-[5-chloro-2-(tetrazol-1-yl)phenyl]-N-[4-(4-methylphenyl)-3-oxo-1-phenylbutan-2-yl]prop-2-enamide;3-[5-chloro-2-(tetrazol-1-yl)phenyl]-N-[4-(6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-3-oxo-1-phenylbutan-2-yl]prop-2-enamide;3-[5-chloro-2-(tetrazol-1-yl)phenyl]-N-[4-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-3-oxo-1-phenylbutan-2-yl]prop-2-enamide |
InChI |
InChI=1S/3C27H23ClN8O2.C27H24ClN5O2/c2*1-18-7-11-26-31-25(32-35(26)16-18)15-24(37)22(13-19-5-3-2-4-6-19)30-27(38)12-8-20-14-21(28)9-10-23(20)36-17-29-33-34-36;1-18-11-12-35-26(13-18)31-25(32-35)16-24(37)22(14-19-5-3-2-4-6-19)30-27(38)10-7-20-15-21(28)8-9-23(20)36-17-29-33-34-36;1-19-7-9-21(10-8-19)16-26(34)24(15-20-5-3-2-4-6-20)30-27(35)14-11-22-17-23(28)12-13-25(22)33-18-29-31-32-33/h2*2-12,14,16-17,22H,13,15H2,1H3,(H,30,38);2-13,15,17,22H,14,16H2,1H3,(H,30,38);2-14,17-18,24H,15-16H2,1H3,(H,30,35) |
InChI 键 |
ZSJYLJDUCRBLEX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CC(=O)C(CC2=CC=CC=C2)NC(=O)C=CC3=C(C=CC(=C3)Cl)N4C=NN=N4.CC1=CC2=NC(=NN2C=C1)CC(=O)C(CC3=CC=CC=C3)NC(=O)C=CC4=C(C=CC(=C4)Cl)N5C=NN=N5.CC1=CN2C(=NC(=N2)CC(=O)C(CC3=CC=CC=C3)NC(=O)C=CC4=C(C=CC(=C4)Cl)N5C=NN=N5)C=C1.CC1=CN2C(=NC(=N2)CC(=O)C(CC3=CC=CC=C3)NC(=O)C=CC4=C(C=CC(=C4)Cl)N5C=NN=N5)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1R,2R-N-[3,5-bis(trifluoromethyl)]benzene sulfonamide-1,2-diphenyl ethylenediamine](/img/structure/B13388149.png)
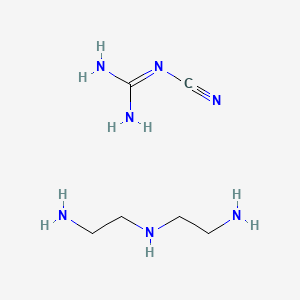
![[({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid tribarium](/img/structure/B13388172.png)
![N,9,9-Triphenyl-N-(4'-(triphenylsilyl)-[1,1'-biphenyl]-4-yl)-9H-fluoren-2-amine](/img/structure/B13388178.png)
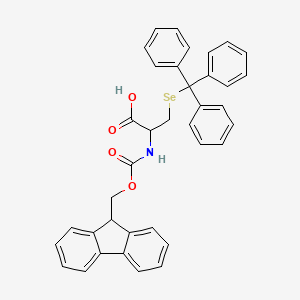
![methyl 5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B13388187.png)

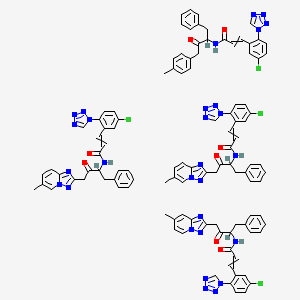
![(2R,3R,4S,5S,6R)-2-{[(2R,3S,4R,5R,6R)-4,5-Dihydroxy-2-(hydroxymethyl)-6-(tetradecyloxy)oxan-3-YL]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13388204.png)
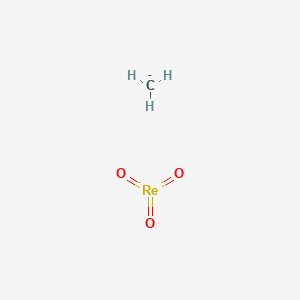
![3-[3,4-Dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-2,6-dioxo-4-pyrimidinecarboxylic acid](/img/structure/B13388208.png)
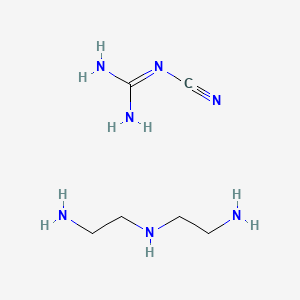
![CarbaMicacid,N-[(3aS,4R,6S,6aR)-tetrahydro-6-hydroxy-2,2-diMethyl-4H-cyclopenta-1,3-dioxol-4-yl]-,phenylMethyl ester](/img/structure/B13388214.png)
